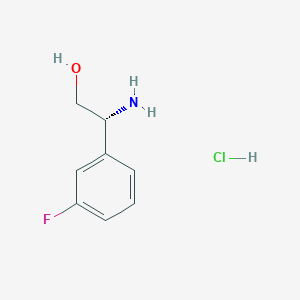

(R)-2-Amino-2-(3-fluorofenil)etanol clorhidrato

Descripción general

Descripción

®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is characterized by the presence of an amino group, a fluorophenyl group, and an ethanol moiety, making it a versatile molecule for chemical synthesis and research.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Chiral Building Block

(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its enantiomeric purity is crucial in pharmaceutical chemistry, where different enantiomers can exhibit distinct biological activities.

Synthetic Routes

The compound is synthesized primarily through the asymmetric reduction of 3-fluoroacetophenone, often utilizing chiral catalysts such as rhodium or ruthenium complexes. Industrially, continuous flow reactors are employed to optimize yield and purity during large-scale production.

Biological Research Applications

Enzyme Mechanisms

In biological studies, (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is used to investigate enzyme mechanisms and as a substrate for enzyme-catalyzed reactions. This application provides insights into metabolic pathways relevant to drug metabolism.

Pharmacological Potential

The compound has been studied for its potential in treating neurological and psychiatric disorders. Its structure may influence interactions with neurotransmitter receptors and enzymes involved in neurotransmission, making it a candidate for drug development targeting these conditions.

The following table summarizes the biological activities of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride compared to related compounds:

| Compound | Activity Type | IC50 Values (µM) | Notes |

|---|---|---|---|

| (R)-2-Amino-2-(3-fluorophenyl)ethanol | AChE Inhibition | 10.4 | Moderate inhibition against acetylcholinesterase |

| (S)-2-Amino-2-(3-fluorophenyl)ethanol | Antioxidant | 19.2 | Significant antioxidant activity |

| 1-(3-Fluorophenyl)ethanol | Anticoagulant | Not specified | Potential effects on coagulation |

This table illustrates the varying activities of structurally similar compounds, highlighting the unique properties of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride.

Case Studies

Antioxidant Activity Study

A study demonstrated that (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride exhibited notable antioxidant properties, effectively scavenging free radicals compared to standard antioxidants like curcumin. This suggests potential protective roles against oxidative damage in cellular models.

Cytotoxic Evaluation

Research evaluating derivatives of this compound showed varying cytotoxic effects on cancer cell lines. Such studies emphasize the importance of structure-activity relationships in developing anticancer agents .

Industrial Applications

Beyond its use in research, (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride finds applications in the production of agrochemicals and dyes. Its versatility as a chemical intermediate supports diverse industrial processes.

Mecanismo De Acción

Target of Action

Similar compounds such as crizotinib, a receptor tyrosine kinase inhibitor, are known to target anaplastic lymphoma kinase (alk) or ros1-positive tumors .

Mode of Action

For instance, Crizotinib, a similar compound, inhibits the tyrosine kinase receptors, thereby disrupting the signaling pathways and inhibiting tumor growth .

Biochemical Pathways

Compounds with similar structures, such as crizotinib, are known to affect the alk and ros1 signaling pathways . These pathways play crucial roles in cell growth and survival, and their disruption can lead to the inhibition of tumor growth.

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds are known to inhibit tumor growth by disrupting the signaling pathways that promote cell growth and survival .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-fluoroacetophenone using chiral catalysts or reagents to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium or ruthenium complex.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.

2-Amino-2-(4-fluorophenyl)ethanol hydrochloride: A structural isomer with the fluorine atom in a different position on the phenyl ring.

2-Amino-2-(3-chlorophenyl)ethanol hydrochloride: A similar compound with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

Uniqueness

®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is unique due to its specific stereochemistry and the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to biological targets. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₂ClFN O and a molecular weight of approximately 201.65 g/mol. Its structure includes an amino group and a hydroxyl group, which facilitate hydrogen bonding interactions with various biological targets, enhancing its reactivity in biological environments.

The biological activity of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride primarily arises from its ability to interact with specific enzymes and receptors:

- Enzyme Modulation : The compound can act as an inhibitor or modulator of enzyme activity, influencing pathways related to neurotransmitter systems and other physiological processes.

- Receptor Interaction : It may influence neurotransmitter receptors, which could have implications for treating neurological disorders. This interaction is critical for the modulation of synaptic transmission.

- Antioxidant Properties : The presence of the hydroxyl group allows it to scavenge free radicals, potentially offering protective effects against oxidative stress.

Pharmacological Applications

- Neurological Disorders : Due to its interaction with neurotransmitter receptors, (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride shows potential in treating conditions such as depression and anxiety.

- Anticoagulant Activity : Some studies suggest that compounds with amino alcohol structures can affect coagulation pathways, indicating potential use in managing thrombotic conditions.

- Antioxidant Effects : Similar compounds have demonstrated the ability to reduce oxidative stress markers, which is beneficial in various pathological conditions.

Comparative Biological Activity

The table below compares the biological activities of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride with similar compounds:

| Compound | Activity Type | IC50 Values (µM) | Notes |

|---|---|---|---|

| (R)-2-Amino-2-(3-fluorophenyl)ethanol | AChE Inhibition | 10.4 | Moderate inhibition against AChE |

| (S)-2-Amino-2-(3-fluorophenyl)ethanol | Antioxidant | 19.2 | Exhibits significant antioxidant activity |

| 1-(3-Fluorophenyl)ethanol | Anticoagulant | Not specified | Potential effects on coagulation |

Study on Antioxidant Activity

In a study examining various amino alcohols, (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride was found to exhibit notable antioxidant properties, scavenging free radicals effectively compared to standard antioxidants like curcumin . The study highlighted its potential role in protecting against oxidative damage in cellular models.

Neurological Impact Assessment

Research focusing on the modulation of neurotransmitter systems indicated that (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride could enhance serotonin signaling pathways, suggesting its potential application in treating mood disorders . This effect was attributed to its structural ability to interact with serotonin receptors.

Propiedades

IUPAC Name |

(2R)-2-amino-2-(3-fluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMNCZRJJLXISS-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.